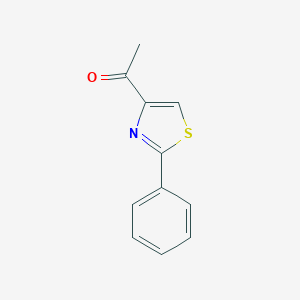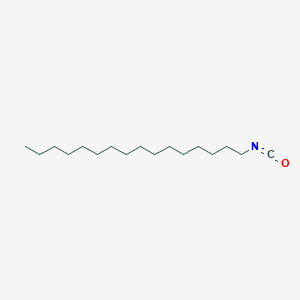
1-(2-フェニル-1,3-チアゾール-4-イル)エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is a synthetic organic compound that has garnered significant interest in scientific research. This compound is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
科学的研究の応用
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential as an antimicrobial, antifungal, and antitumor agent.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
作用機序
Target of Action
The primary target of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one, also known as PTEO, is lipoxygenase (LOX) . LOX is an enzyme that plays a crucial role in the production of leukotrienes, which are lipid mediators involved in several immune responses .
Mode of Action
PTEO has been explored as a potential inhibitor of LOX . By inhibiting LOX, PTEO can potentially reduce the production of leukotrienes, thereby modulating the immune response .
Biochemical Pathways
The inhibition of LOX by PTEO affects the leukotriene biosynthesis pathway . Leukotrienes are involved in various physiological and pathological processes, including inflammation, allergy, and cardiovascular disease. Therefore, the inhibition of LOX can have significant downstream effects on these processes .
Result of Action
The primary result of PTEO’s action is the potential modulation of immune responses through the inhibition of leukotriene production . This can have significant effects at the molecular and cellular levels, potentially influencing processes such as inflammation and allergy .
生化学分析
Biochemical Properties
The compound 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one interacts with various enzymes and proteins in biochemical reactions . Notably, it has been identified as a potential inhibitor of the enzyme lipoxygenase (LOX) . LOX plays a crucial role in the production of leukotrienes, which are lipid mediators involved in several physiological and pathological processes .
Cellular Effects
Given its potential inhibitory effect on LOX, it may influence cell function by modulating the production of leukotrienes . Leukotrienes are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level by inhibiting the enzyme LOX . This inhibition could lead to a decrease in the production of leukotrienes, thereby influencing various cellular and physiological processes .
準備方法
The synthesis of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of N,N-dimethylformamide as a solvent and potassium hydroxide as a base, followed by acidification with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
特性
IUPAC Name |
1-(2-phenyl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGZFPRAKXWKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345490 |
Source


|
| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10045-52-0 |
Source


|
| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)







![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)



